molecular formula C6H9N3O B13910509 N,1-dimethyl-1H-pyrazole-5-carboxamide

N,1-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B13910509
M. Wt: 139.16 g/mol
InChI Key: HFRIYGGDQPDZJD-UHFFFAOYSA-N
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Description

N,1-dimethyl-1H-pyrazole-5-carboxamide (CAS 955554-64-0) is a high-purity chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol. It belongs to the class of 1H-pyrazole-5-carboxamides, a privileged scaffold in medicinal and agrochemical research known for its low toxicity and high bioactivity . This compound serves as a versatile chemical intermediate and building block for the synthesis of more complex molecules. Researchers value the pyrazole carboxamide core for its significant insecticidal potential. Studies on structurally similar compounds have demonstrated that 1H-pyrazole-5-carboxamide derivatives can exhibit excellent insecticidal activities, with some analogs showing mortality rates comparable to commercial insecticides like imidacloprid . The mechanism of action for this compound class often involves interactions that make them effective in agrochemical applications. Beyond insecticidal properties, pyrazole derivatives are extensively investigated for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and anticancer effects, highlighting the broad research utility of this core structure . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for research reference. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-7-6(10)5-3-4-8-9(5)2/h3-4H,1-2H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRIYGGDQPDZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N,1 Dimethyl 1h Pyrazole 5 Carboxamide and Its Analogs

Direct Synthesis Routes for the Target Compound

The direct synthesis of N,1-dimethyl-1H-pyrazole-5-carboxamide can be approached through methods that either construct the pyrazole (B372694) ring with the desired substituents in place or functionalize a pre-existing pyrazole core.

Cyclocondensation Approaches Utilizing Pyrazole Precursors

While a direct one-pot cyclocondensation to form this compound is not extensively documented, the principles of pyrazole synthesis suggest a plausible route. The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, forms the foundation of many pyrazole syntheses. beilstein-journals.org For the target molecule, this would conceptually involve the reaction of a suitably substituted β-ketoamide with methylhydrazine. However, a significant challenge in such reactions is controlling the regioselectivity, as the reaction can yield two different regioisomers. nih.gov The electronic and steric properties of the substituents on the dicarbonyl compound play a crucial role in directing the cyclization. nih.gov

Multicomponent reactions (MCRs) offer an efficient alternative for the synthesis of highly substituted pyrazoles in a single step. beilstein-journals.org These reactions can combine several starting materials to construct the pyrazole ring with various functional groups. A potential MCR approach for the target compound could involve the in-situ formation of a 1,3-dielectrophile that then undergoes cyclocondensation with methylhydrazine. nih.gov

Functionalization Strategies for Amidation and Alkylation

A more common and often more regioselective approach involves the functionalization of a pre-formed pyrazole ring. This typically involves two key steps: amidation of a pyrazole-5-carboxylic acid or its ester derivative, followed by N-alkylation, or vice versa.

The amidation of pyrazole carboxylic acids is a standard transformation. For instance, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid can be converted to its corresponding carboxamide by first treating it with thionyl chloride to form the acyl chloride, which is then reacted with ammonia. chemicalbook.com A similar strategy can be envisioned for the synthesis of this compound starting from 1-methyl-1H-pyrazole-5-carboxylic acid and methylamine.

N-alkylation of pyrazole-5-carboxamides is another critical step. The alkylation of pyrazoles can lead to a mixture of N1 and N2 isomers, with the regioselectivity influenced by the substituents on the pyrazole ring and the reaction conditions. beilstein-journals.org For a 1-substituted pyrazole, alkylation would occur at the remaining nitrogen atom. However, for the synthesis of the target compound, the starting material would likely be a 1-methyl-1H-pyrazole-5-carboxamide, which would then be methylated on the amide nitrogen. Standard N-alkylation conditions, such as the use of an alkyl halide in the presence of a base, can be employed for this transformation.

Synthesis of Key Pyrazole-Carboxamide Intermediates

The synthesis of appropriately substituted pyrazole rings and the introduction of the carboxamide functionality are crucial steps in many synthetic routes towards this compound and its analogs.

Formation of the Substituted Pyrazole Ring System

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry. The most prevalent method is the cyclocondensation reaction between 1,3-dicarbonyl compounds and hydrazine or its derivatives. nih.gov The regiochemical outcome of this reaction is a key consideration, as asymmetrical 1,3-dicarbonyls can lead to the formation of two isomeric pyrazoles. nih.gov

Another powerful method for pyrazole synthesis is the [3+2] cycloaddition of diazo compounds with alkynes. beilstein-journals.org This approach offers a high degree of regiocontrol in many cases. Additionally, the transformation of other heterocyclic systems, such as isoxazoles, into pyrazoles upon treatment with hydrazine has also been reported. nih.gov

The following table summarizes some common starting materials for the synthesis of substituted pyrazole rings:

Starting Material ClassReagentResulting Pyrazole Feature
1,3-DiketonesHydrazinesSubstituted pyrazole
β-KetoestersHydrazinesPyrazolone or substituted pyrazole
α,β-Unsaturated ketones (Chalcones)HydrazinesDihydropyrazole (pyrazoline), then oxidized to pyrazole
DiazoalkanesAlkynesSubstituted pyrazole

Introduction of Carboxylic Acid and Ester Functionalities

Once the pyrazole ring is formed, a carboxylic acid or ester group can be introduced at the C5 position through various methods. One common approach is the hydrolysis of a pre-existing nitrile or ester group. For example, 5-amino-1H-pyrazole-4-carbonitriles can be synthesized via a three-component reaction of a phenylhydrazine (B124118), an aldehyde, and malononitrile (B47326). mdpi.com Subsequent hydrolysis of the nitrile would yield the corresponding carboxylic acid.

Alternatively, a carboxyl group can be incorporated during the ring formation. For instance, the reaction of a β-ketoester with a hydrazine derivative can directly lead to a pyrazole with an ester functionality. ekb.eg This ester can then be hydrolyzed to the carboxylic acid.

Advanced Synthetic Transformations Leading to Derivatives

While specific advanced synthetic transformations of this compound are not widely reported, the reactivity of the pyrazole ring and the carboxamide group allows for a variety of potential derivatizations.

The pyrazole ring is generally susceptible to electrophilic substitution at the C4 position, provided it is unsubstituted. Halogenation, nitration, and sulfonation are common electrophilic aromatic substitution reactions that can be performed on pyrazole rings. researchgate.net For instance, reaction with N-halosuccinimides can introduce a halogen atom at the C4 position. researchgate.net

The amide functionality also offers a handle for further modification. The N-H proton of a secondary amide can be further alkylated or acylated under appropriate basic conditions. Furthermore, the amide carbonyl group can undergo reduction to the corresponding amine.

The following table lists some potential derivatization reactions for this compound:

Reaction TypeReagent/ConditionsPotential Product
C4-HalogenationN-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)4-Halo-N,1-dimethyl-1H-pyrazole-5-carboxamide
C4-NitrationNitrating mixture (HNO₃/H₂SO₄)N,1-Dimethyl-4-nitro-1H-pyrazole-5-carboxamide
Amide N-AlkylationAlkyl halide, baseN-Alkyl-N,1-dimethyl-1H-pyrazole-5-carboxamide
Amide ReductionLiAlH₄ or other reducing agents(1-Methyl-1H-pyrazol-5-yl)-N-methylmethanamine

Regioselective Synthesis of Pyrazole-Carboxamide Isomers

The regioselectivity of pyrazole synthesis is a critical challenge, as the reaction of asymmetrical starting materials can lead to a mixture of isomers. Controlling the position of substituents on the pyrazole ring is essential for the desired biological activity.

One common strategy involves the condensation of hydrazines with β-difunctional compounds. researchgate.net For instance, the reaction between arylhydrazines and diethyl α-[(dimethylamino)methylidene]malonate is a known method for producing 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates. mdpi.com In contrast, synthesizing the isomeric 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates is more challenging because it requires the less nucleophilic amino group of the hydrazine to react first. mdpi.com A novel two-step method has been developed to achieve this, which involves the acylation of hydrazines with methyl malonyl chloride, followed by cyclization with tert-butoxy-bis(dimethylamino)methane. mdpi.com

Another approach to achieve regioselectivity is through one-pot multicomponent reactions. A small library of highly functionalized phenylaminopyrazoles was prepared through a one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and a substituted hydrazine like methylhydrazine. nih.gov Investigating this reaction in a stepwise fashion revealed that the one-pot procedure had different chemo- and regio-selectivity outcomes, highlighting the subtle factors that control isomer formation. nih.gov The regioselective 1,3-dipolar cycloaddition of diazo compounds, which can be generated in-situ from N-tosylhydrazones, also provides an efficient route to 3,5-disubstituted pyrazoles. thieme.de

The table below summarizes different methods for achieving regioselectivity in pyrazole synthesis.

MethodStarting MaterialsProduct IsomerReference
CondensationArylhydrazines, Diethyl α-[(dimethylamino)methylidene]malonate1-Aryl-5-hydroxy-1H-pyrazole-4-carboxylates mdpi.com
Two-Step Acylation/CyclizationArylhydrazines, Methyl 3-chloro-3-oxopropanoate, TBDMAM1-Aryl-3-hydroxy-1H-pyrazole-4-carboxylates mdpi.com
One-Pot CondensationActive methylene reagent, Phenylisothiocyanate, MethylhydrazineN-methyl phenylaminopyrazole isomers nih.gov
1,3-Dipolar CycloadditionN-tosylhydrazones, Bromovinyl acetals3,5-disubstituted pyrazoles thieme.de

Multi-step Reaction Sequences for Complex Scaffolds

The construction of complex molecular architectures based on the pyrazole-carboxamide scaffold often necessitates multi-step reaction sequences. These sequences allow for the introduction of diverse functional groups and the building of fused ring systems.

Multicomponent reactions (MCRs) are a powerful tool in this regard, as they combine three or more starting materials in a single operation to form a complex product, which can then be further modified. nih.gov This approach is highly efficient, saving time and resources compared to traditional sequential syntheses. nih.gov For example, a four-component reaction involving aromatic aldehydes, hydrazine hydrate, β-ketoesters, and malononitrile can efficiently produce complex pyrano[2,3-c]pyrazole derivatives. nih.gov

Continuous flow chemistry offers another sophisticated approach for multi-step synthesis. A versatile multi-step continuous flow system has been reported for the four-step conversion of anilines into pyrazole products. researchgate.net This "synthesis machine" integrates diazotization, a vitamin C mediated reduction, and hydrolysis/cyclocondensation into a seamless process, which is advantageous for handling unstable intermediates like diazo compounds safely. researchgate.net

More traditional, sequential multi-step syntheses are also widely used. For instance, the synthesis of N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides involves a sequence of reactions to build the final complex structure. nih.gov Similarly, complex biaryl-substituted pyrazoles can be synthesized through a sequence involving the in-situ formation of p-bromophenylpyrazoles followed by a palladium-catalyzed Suzuki coupling reaction with boronic acids. beilstein-journals.org

The table below outlines examples of multi-step sequences for synthesizing complex pyrazole scaffolds.

Synthesis StrategyKey StepsTarget ScaffoldReference
Multicomponent Reaction (MCR)Knoevenagel condensation, Michael addition, O-cyclizationPyrano[2,3-c]pyrazoles nih.gov
Continuous Flow SynthesisDiazotization, Reduction, Hydrolysis/CyclocondensationSubstituted pyrazoles from anilines researchgate.net
Sequential Synthesis & CouplingIn-situ pyrazole formation, Suzuki couplingBiaryl-substituted pyrazoles beilstein-journals.org
Sequential SynthesisStepwise construction and functionalizationN-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides nih.gov

Development of Green Chemistry Approaches in Pyrazole-Carboxamide Synthesis

In recent years, there has been a significant shift towards developing environmentally benign or "green" synthetic methods for pyrazole derivatives. nih.govresearchgate.net These approaches aim to minimize waste, avoid hazardous substances, reduce energy consumption, and utilize renewable resources. jetir.org

Key strategies in green pyrazole synthesis include:

Solvent-Free Reactions: Performing reactions without a solvent, or "neat," simplifies work-up procedures and eliminates solvent waste. researchgate.net Microwave (MW) irradiation is often coupled with solvent-free conditions to reduce reaction times and increase yields. researchgate.net An inexpensive and environmentally friendly method for synthesizing pyrazole derivatives uses tetrabutylammonium (B224687) bromide as a catalyst under solvent-free conditions at room temperature. tandfonline.com

Use of Green Solvents: When a solvent is necessary, the focus is on using environmentally friendly options like water. nih.gov The synthesis of pyrano[2,3-c]pyrazole derivatives has been successfully achieved in an aqueous medium. nih.gov

Recyclable and Non-toxic Catalysts: The use of recyclable, non-toxic catalysts is a cornerstone of green chemistry. nih.govresearchgate.net Ammonium (B1175870) chloride has been employed as a green catalyst for the Knorr pyrazole synthesis. jetir.org Montmorillonite K10, a type of clay, has also been used as a catalyst in the solvent-free synthesis of highly substituted pyrazoles. nih.gov

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) is a prominent technique that uses dielectric heating to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.net

These green approaches are not only environmentally responsible but are also often more efficient and atom-economical. nih.gov

The table below highlights various green chemistry approaches used in pyrazole synthesis.

Green ApproachSpecific MethodCatalyst/MediumBenefitsReference
Solvent-Free SynthesisMicrowave (MW) activation of neat reagentsNoneReduced reaction times, high yields, easy work-up researchgate.net
Solvent-Free SynthesisRoom temperature reactionTetrabutylammonium bromideEnvironmentally friendly, inexpensive, good yields tandfonline.com
Green CatalystKnorr pyrazole synthesisAmmonium chlorideUse of a non-toxic, readily available catalyst jetir.org
Green SolventFour-component reactionWaterAvoids harmful organic solvents nih.gov
Recyclable CatalystFive-component reactionMontmorillonite K10Solvent-free, reusable catalyst nih.gov

Chemical Reactivity and Transformations of N,1 Dimethyl 1h Pyrazole 5 Carboxamide

Reactivity of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an aromatic heterocycle characterized by its π-electron system. The presence of two adjacent nitrogen atoms and various substituents significantly affects its reactivity towards both electrophiles and nucleophiles.

Electrophilic Substitution Reactions on the Pyrazole Ring

Pyrazoles are generally considered π-excessive aromatic compounds, which makes them reactive towards electrophilic reagents. chim.it The preferred site of electrophilic attack is typically the C4 position, as it is the most electron-rich carbon atom in the ring. chim.itscribd.com The substitution pattern of N,1-dimethyl-1H-pyrazole-5-carboxamide, with a methyl group at N1 and a carboxamide at C5, influences this reactivity. The N-methyl group is an electron-donating group, which further activates the ring towards electrophilic substitution. Conversely, the carboxamide group at C5 is an electron-withdrawing group, which can deactivate the ring. However, due to its position, its deactivating effect is less pronounced at the C4 position.

Common electrophilic substitution reactions for pyrazoles include nitration, sulfonation, halogenation, and Friedel-Crafts reactions. For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid, resulting in the introduction of a nitro group at the C4 position. scribd.com

Table 1: Common Electrophilic Substitution Reactions on the Pyrazole Ring
ReactionReagentsElectrophileTypical Position of Substitution
NitrationHNO₃ + H₂SO₄NO₂⁺C4
SulfonationFuming H₂SO₄ or SO₃/H₂SO₄SO₃ or HSO₃⁺C4
Vilsmeier-Haack FormylationPOCl₃ + DMFCl-CH=NMe₂⁺C4
Diazonium CouplingAr-N₂⁺Cl⁻Ar-N₂⁺C4

Nucleophilic Substitution Reactions

The pyrazole ring is generally resistant to nucleophilic substitution reactions due to its electron-rich nature. chim.it Such reactions are uncommon unless the ring is substituted with strong electron-withdrawing groups that can activate it towards nucleophilic attack. chim.it In the case of this compound, the carboxamide group does provide some electron-withdrawing character, but significant activation for nucleophilic aromatic substitution is not typically observed. Nucleophilic attack, when it does occur on a pyrazole ring, preferentially targets the C3 and C5 positions. chim.it

Reactions Involving the Carboxamide Moiety

The carboxamide group (-CONH₂) at the C5 position of the pyrazole ring is a versatile functional group that can undergo a variety of chemical transformations.

Reduction Reactions of the Carboxamide Group

The carboxamide group can be reduced to an amine. This transformation is a key step in the synthesis of various derivatives. Common reducing agents for this reaction include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃). The choice of reducing agent can influence the reaction conditions and outcomes. For example, LiAlH₄ is a powerful reducing agent that can effectively reduce the carboxamide to the corresponding amine, N,1-dimethyl-5-(aminomethyl)-1H-pyrazole.

Deprotonation Reactions of the Carboxamide

The amide protons (-NH₂) of the carboxamide group are weakly acidic and can be removed by a strong base. This deprotonation generates an amidate anion, which is a potent nucleophile. This reactivity can be harnessed to introduce various substituents onto the nitrogen atom of the carboxamide.

Condensation Reactions for Scaffold Extension

The carboxamide functionality can participate in condensation reactions to build more complex molecular architectures. For example, it can react with various electrophiles to extend the molecular scaffold. Research has shown that related pyrazole-1-carbothiohydrazide derivatives can undergo condensation reactions with 1,3-dicarbonyl compounds, ethyl cyanoacetate, and α-haloketones to form new heterocyclic systems. chemrxiv.orgchemrxiv.org These reactions demonstrate the utility of the carboxamide (or its thio-analogue) as a handle for creating diverse chemical structures. chemrxiv.orgchemrxiv.org For instance, the reaction of a pyrazole-1-carbothiohydrazide with 1,3-diphenylpropane-1,3-dione (B8210364) in ethanol (B145695) can lead to the formation of a pyrazole derivative, showcasing a method for scaffold extension. chemrxiv.orgchemrxiv.org

Oxidation Processes of the Compound and its Derivatives

The pyrazole ring, a core component of this compound, is generally stable to oxidation. However, the ring and its derivatives can undergo specific oxidative transformations, particularly through electrochemical methods or in the presence of metal catalysts. These processes are crucial for the functionalization of the pyrazole scaffold.

One significant oxidation process is electrooxidation, which facilitates the introduction of various functional groups onto the pyrazole ring through C-H functionalization. mdpi.com This method is considered an environmentally promising approach as it utilizes electric current for the transformation. mdpi.com Anodic oxidation, or C–H An halogenation, allows for the substitution of hydrogen atoms on the pyrazole ring with halogens (Cl, Br, I). mdpi.com These reactions are typically performed in a divided cell on a platinum anode under mild conditions. mdpi.com The process first targets position 4 of the pyrazole ring before affecting other positions. mdpi.com

Another oxidative process involves the dissolution of metals in the presence of pyrazole derivatives to form coordination complexes. For instance, the oxidative dissolution of metallic copper in the presence of air, ammonium (B1175870) ions, and 3,5-dimethyl-1H-pyrazole leads to the formation of a mononuclear copper(II) complex. dnu.dp.ua This multi-stage process involves the oxidation of Cu(0) to Cu(2+), which then coordinates with the pyrazole ligand. dnu.dp.ua While this example uses a derivative, it illustrates the role of the pyrazole nitrogen atoms in mediating oxidative processes and subsequent complex formation.

The table below summarizes key electrooxidative functionalization reactions applicable to pyrazole derivatives.

Reaction Type Reagents/Conditions Product Type Key Findings Reference
C-H Anodic ChlorinationAlkali metal chlorides, H₂O or H₂O-CHCl₃, Pt-anode4-chloropyrazolesOccurs selectively at position 4 under mild conditions. mdpi.com
C-H Anodic BrominationAlkali metal bromides, H₂O or H₂O-CHCl₃, Pt-anode4-bromopyrazolesSimilar to chlorination, with position 4 being the primary site of substitution. mdpi.com
C-H Anodic IodinationAlkali metal iodides, H₂O or H₂O-CHCl₃, Pt-anode4-iodopyrazolesEffective method for introducing iodine onto the pyrazole ring. mdpi.com
C-H Anodic ThiocyanationAmmonium thiocyanate, Methanol, Pt-anode4-thiocyanatopyrazolesProvides a route to sulfur-containing pyrazole derivatives. mdpi.com

Derivatization Strategies for Introduction of Diverse Substituents

Derivatization of this compound and related pyrazole carboxamides is a key strategy for modifying their chemical properties and exploring their utility as synthetic intermediates. chim.it These strategies primarily involve modifications at the carboxamide functional group or substitutions on the pyrazole ring.

One common approach is the transformation of the carboxamide group. For example, the related pyrazole-1-carbothioamides can be synthesized through the reaction of pyrazole precursors with thiosemicarbazide. uobaghdad.edu.iq These carbothioamides can then serve as intermediates for further reactions, such as condensation with ethyl chloroacetate (B1199739) to yield thioxoimidazolidin derivatives. uobaghdad.edu.iq

Another significant strategy involves building upon the pyrazole-carboxamide scaffold. Starting from pyrazole carboxylic acids, which are precursors to carboxamides, a variety of amide derivatives can be synthesized. This is typically achieved by converting the carboxylic acid to an acid chloride, followed by reaction with a diverse range of amines. ekb.eg This method allows for the introduction of various N-substituents on the carboxamide moiety, leading to a wide array of derivatives. For instance, novel 1,5-diarylpyrazole carboxamide derivatives have been synthesized using this multi-step approach starting from Claisen condensation to form a β-diketone, followed by cyclization with phenylhydrazine (B124118) to create the pyrazole ester, hydrolysis to the acid, and finally, amide formation. ekb.eg

Furthermore, derivatization can be achieved by introducing substituents directly onto the pyrazole ring. The pyrazole ring allows for structural modifications at positions 3, 4, and 5 through various synthetic methods, including cyclocondensation reactions. chim.it For instance, the synthesis of 1H-pyrazole-1-carboxamide derivatives with different substituents on a diarylpyrazole scaffold has been described, highlighting the ability to modify the core structure to achieve desired chemical properties. nih.gov

The table below outlines several derivatization strategies applied to pyrazole carboxamide precursors and related structures.

Starting Material/Core Reaction/Strategy Reagents Resulting Derivative Class Reference
Isophthalic acid derivativeMulti-step synthesis involving conversion to acid hydrazide, cyclization, and reaction with thiosemicarbazideEthylacetoacetate, Acetyl chloride, ThiosemicarbazidePyrazole carbothioamides uobaghdad.edu.iq
Substituted AcetophenoneClaisen condensation, cyclization, hydrolysis, and amide couplingDiethyl oxalate, Phenylhydrazine, KOH, various amines1,5-Diarylpyrazole carboxamides ekb.eg
3,5-dimethyl-1H-pyrazoleReaction with chlorosulfonic acid, followed by coupling with aminesChlorosulfonic acid, various amines (e.g., N-(piperidin-4-yl)pyrazin-2-amine)Pyrazole sulfonamides nih.gov
3,5-dimethyl-1H-pyrazole-1-carbothiohydrazideReaction with α-haloketonesα-haloketones1,3,4-Thiadiazine derivatives chemrxiv.org

Structural Elucidation and Spectroscopic Characterization

Spectroscopic Analysis Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for N,1-dimethyl-1H-pyrazole-5-carboxamide, are not available in the reviewed literature.

Infrared (IR) Spectroscopy

A characteristic IR spectrum detailing the vibrational frequencies (cm⁻¹) for the functional groups present in this compound could not be sourced.

Mass Spectrometry (MS)

Verified mass spectrometry data, including the molecular ion peak (m/z) and fragmentation patterns for this compound, have not been published in the available resources.

X-ray Crystallography for Solid-State Structure Determination

There are no published reports on the single-crystal X-ray diffraction of this compound, which would provide definitive information on its solid-state structure, including bond lengths, bond angles, and crystal packing.

Elemental Analysis for Compositional Verification

Published elemental analysis data (calculated vs. found percentages of Carbon, Hydrogen, and Nitrogen) to confirm the empirical formula of this compound is not available.

Computational and Theoretical Investigations of N,1 Dimethyl 1h Pyrazole 5 Carboxamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in quantum chemistry. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and chemical reactivity.

Computational studies on a series of pyrazole-carboxamide derivatives, performed using DFT at the B3LYP/6-31G* level of theory, have determined these frontier orbital energies. jcsp.org.pk For instance, in a study of various pyrazole-carboxamide compounds, the HOMO energies were found to range from -5.37 eV to -5.67 eV, and the LUMO energies ranged from -1.13 eV to -1.79 eV. jcsp.org.pkresearchgate.net The resulting energy gaps varied from 3.88 eV to 4.40 eV. researchgate.net A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and better electron delocalization. jcsp.org.pk For example, one derivative with an extended π-conjugated system exhibited the smallest energy gap (3.88 eV), suggesting it has greater electron delocalization character compared to other analogues. jcsp.org.pk These findings illustrate how structural modifications to the pyrazole-carboxamide scaffold can tune the electronic properties of the molecule. jcsp.org.pk

Compound AnalogueHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Analogue 4-5.44-1.214.23
Analogue 5-5.56-1.244.32
Analogue 6-5.63-1.414.21
Analogue 7-5.37-1.374.00
Analogue 8-5.67-1.793.88

Table 1: Representative HOMO-LUMO energies for a series of pyrazole-carboxamide analogues calculated at the DFT B3LYP/6-31G* level. Data sourced from Ghodran, et al. (2014). jcsp.org.pkresearchgate.net

Ground State Geometry Optimization and Conformational Analysis

Geometry optimization calculations are performed to find the minimum energy structure of a molecule. These studies provide detailed information about bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For pyrazole (B372694) derivatives, DFT calculations have been used to determine the most stable geometric configurations. nih.goveurasianjournals.com

For example, a DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid at the B3LYP/6-31G(d) level revealed that the molecule adopts a planar conformation, stabilized by intramolecular hydrogen bonding and its conjugated π-systems. nih.gov The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that this optimized structure represents a true energy minimum on the potential energy surface. nih.gov Conformational analysis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has also shown that the dihedral angle between the pyrazole ring and the amide bond plane is a crucial factor for their biological activity, and this angle is influenced by substituents on the molecule. jst.go.jp These computational approaches are essential for understanding the structural preferences that govern the molecule's interactions and properties.

Vibrational Analysis and Spectral Interpretation

Vibrational analysis, through the calculation of harmonic vibrational frequencies using DFT, is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. These calculations help to confirm the molecular structure and provide insights into the nature of chemical bonds.

In studies of pyrazole-carboxamide derivatives bearing sulfonamide groups, DFT calculations have supported the interpretation of experimental FT-IR spectra. nih.gov For instance, the characteristic N-H stretching vibrations were observed in the range of 3427–3224 cm⁻¹, while the asymmetric and symmetric stretching vibrations of the SO₂ group appeared at 1397–1320 cm⁻¹ and 1167–1144 cm⁻¹, respectively. nih.gov The amide carbonyl (C=O) stretching vibrations are typically observed in the range of 162.78–159.00 ppm in ¹³C-NMR spectra, which corresponds to strong IR absorption bands. nih.gov Such correlative studies between experimental and theoretical spectra are vital for the structural elucidation of newly synthesized compounds. nih.gov

Molecular Docking Simulations for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand binding mechanisms and to screen for potential drug candidates.

Docking studies of various pyrazole-carboxamide derivatives have revealed their potential to interact with the active sites of biological targets like enzymes and DNA. nih.govjst.go.jprdd.edu.iq For instance, simulations have been performed to dock pyrazole-carboxamides into the active sites of human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov These studies not only predict the binding affinity (often expressed as a docking score in kcal/mol) but also provide a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govrdd.edu.iq

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are among the most important non-covalent interactions that determine the specificity and stability of ligand-protein binding. In molecular docking simulations of pyrazole-carboxamide derivatives with carbonic anhydrase, conventional hydrogen bonds were observed between the ligand and key amino acid residues in the enzyme's active site, such as Thr199 and Gln92. nih.gov The amide and sulfonamide moieties of the ligands are frequently involved in these crucial interactions. The analysis of these hydrogen bonding networks is fundamental to understanding the mechanism of action and for guiding the rational design of more potent inhibitors. nih.govresearchgate.net

Examination of π-π Interactions

In addition to hydrogen bonding, π-π stacking and other π-related interactions (e.g., π-sigma, π-alkyl, π-cation) play a significant role in stabilizing molecular complexes. The electron-rich pyrazole ring is capable of participating in such interactions with aromatic amino acid residues (e.g., histidine, phenylalanine) in a protein's active site or with the bases of DNA. jst.go.jpresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been utilized to explore the conformational landscape of molecules containing the N,1-dimethyl-1H-pyrazole-5-carboxamide moiety as part of larger structures. These simulations are instrumental in understanding the molecule's flexibility and its preferred spatial arrangements, which are key determinants of its biological activity.

In studies of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of the Respiratory Syncytial Virus (RSV) fusion protein, computational methods, including replica-exchange molecular dynamics (REMD), have been employed. jst.go.jpchiba-u.jp These studies investigated a series of compounds where the this compound structural unit is a key component. The primary goal of these simulations was to determine the distribution of dihedral angles between the pyrazole ring and the adjacent amide plane. This dihedral angle is considered a critical factor for the compound's antiviral activity. jst.go.jpchiba-u.jp

The REMD technique is an enhanced sampling method that performs multiple MD simulations at different temperatures simultaneously, allowing the system to overcome energy barriers more efficiently and explore a wider range of conformations than standard MD. chiba-u.jp By analyzing the conformational ensembles generated from these simulations, researchers can identify the most populated and energetically favorable geometries.

Table 1: Key Parameters in Molecular Dynamics Simulations of Related Compounds

ParameterDescription
Simulation MethodReplica-Exchange Molecular Dynamics (REMD)
Focus of AnalysisDihedral angle between the pyrazole ring and the amide plane
Key FindingCorrelation between dihedral angle distribution and antiviral activity

Graph Theoretical Analysis in Structure-Reactivity Correlations

Information regarding the specific application of graph theoretical analysis to establish structure-reactivity correlations for this compound is not available in the reviewed scientific literature. This type of analysis typically involves representing the molecule as a graph, where atoms are vertices and bonds are edges, and then calculating various topological indices to correlate with experimental reactivity. While this is a powerful tool in computational chemistry, dedicated studies employing this method for this compound have not been identified.

An exploration of the coordination chemistry of this compound reveals a versatile ligand capable of forming a variety of transition metal complexes with interesting structural features and potential applications. This article delves into the principles guiding its use as a ligand, the synthesis and characterization of its metal complexes, and their prospective uses in catalysis and materials science.

Applications in Advanced Organic Synthesis and Chemical Scaffold Design

Role as a Versatile Synthetic Building Block and Intermediate

N,1-dimethyl-1H-pyrazole-5-carboxamide serves as a highly adaptable scaffold in organic synthesis. The pyrazole (B372694) core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry and materials science. The substituents on this core—a methyl group at the N1 position and a methylcarboxamide group at the C5 position—provide multiple sites for chemical modification and elaboration.

The carboxamide functional group is a key handle for a variety of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which in turn can be converted to esters, acid chlorides, and other functional groups, paving the way for a wide range of coupling reactions. The amide nitrogen itself can also participate in reactions, and the methyl group attached to it can be functionalized. The N1-methyl group on the pyrazole ring enhances the stability of the molecule and influences its electronic properties. The pyrazole ring itself can undergo electrophilic substitution reactions, typically at the C4 position, allowing for the introduction of additional functional groups. This multi-faceted reactivity makes this compound a valuable starting material for the synthesis of a diverse array of more complex molecules. chim.itnbinno.commdpi.comhilarispublisher.com

Design and Synthesis of Complex Heterocyclic Systems

The inherent structure of this compound makes it an ideal precursor for the synthesis of more elaborate heterocyclic systems, including bipyrazoles and fused and bridged ring systems.

Construction of Bipyrazole Derivatives

Bipyrazoles, molecules containing two linked pyrazole rings, are of significant interest due to their diverse biological activities. semanticscholar.org While direct coupling of this compound to form bipyrazoles is not a commonly reported strategy, its derivatives can be strategically employed. For instance, the carboxamide can be converted to a hydrazino group, which is a key precursor for pyrazole ring formation. The reaction of a hydrazino-pyrazole derivative with a 1,3-dicarbonyl compound is a classic and effective method for constructing a second pyrazole ring, leading to the formation of a bipyrazole system. semanticscholar.org This approach allows for the controlled synthesis of unsymmetrical bipyrazoles with diverse substitution patterns.

A general synthetic approach is outlined in the table below:

Starting MaterialReagentProductReference
5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole1,3-Dicarbonyl compoundsBipyrazole derivatives semanticscholar.org

Incorporation into Fused and Bridged Ring Systems

The functional groups on this compound can be utilized to construct fused and bridged heterocyclic systems. Fused pyrazoles, where the pyrazole ring shares one or more bonds with another ring, are prevalent in many biologically active compounds. chim.itresearchgate.net

One common strategy involves the functionalization of the pyrazole core, for example, through the introduction of an amino group, followed by cyclization reactions with bifunctional reagents. Aminopyrazoles are versatile building blocks for the synthesis of a variety of fused systems, such as pyrazolopyridines and pyrazolopyrimidines. researchgate.netnih.gov Although not directly starting from this compound, these methods highlight the potential for its derivatives to be used in the construction of such complex scaffolds.

For instance, the synthesis of pyrazolo[3,4-b]pyridines can be achieved through the condensation of 5-aminopyrazole-4-carbaldehydes with active methylene (B1212753) compounds. semanticscholar.org This suggests that if this compound could be converted to a suitably functionalized aminopyrazole derivative, it could serve as a precursor to these fused systems.

Chemical Modifications for Modulating Intermolecular Interactions and Reactivity

The ability to fine-tune the properties of a molecule is crucial in drug discovery and materials science. Chemical modifications to the this compound scaffold allow for the modulation of its intermolecular interactions and reactivity.

The carboxamide group is a key site for such modifications. Varying the substituents on the amide nitrogen can significantly impact the molecule's hydrogen bonding capabilities, solubility, and steric profile. For example, introducing bulky groups can hinder intermolecular interactions, while incorporating hydrogen bond donors or acceptors can enhance them. These modifications can, in turn, influence the compound's biological activity and physical properties. nih.gov

Furthermore, the electronic nature of the pyrazole ring can be altered by introducing electron-donating or electron-withdrawing groups at the C4 position. This can affect the reactivity of the entire molecule, including the acidity of the C-H bonds and the nucleophilicity of the nitrogen atoms. nih.gov Such modifications are crucial for directing the regioselectivity of subsequent reactions and for tuning the electronic properties of the final product.

Modification SitePotential ModificationImpact on Properties
Carboxamide N-substituentAlkylation, ArylationModulates hydrogen bonding, solubility, steric hindrance
Pyrazole C4-positionHalogenation, NitrationAlters electronic properties, reactivity, and directs further functionalization
N1-methyl groupDemethylation followed by re-alkylationAllows for introduction of different N-substituents, affecting solubility and biological interactions

Development of Chemical Probes and Intermediates for Mechanistic Investigations in Organic Chemistry

While the direct application of this compound as a chemical probe is not extensively documented, the pyrazole scaffold itself is a valuable component in the design of such tools. Pyrazole derivatives have been successfully employed as fluorescent chemosensors for the detection of metal ions and other analytes. rsc.org The inherent fluorescence of some pyrazole systems, coupled with their ability to be readily functionalized, makes them attractive candidates for the development of molecular probes.

The synthetic versatility of this compound allows for the incorporation of fluorophores, quenchers, or specific binding motifs, thereby enabling the design of custom chemical probes for various applications in chemical biology and mechanistic studies. For instance, by attaching a photoactive group, it could potentially be used to study reaction mechanisms through techniques like photolabeling.

In the context of mechanistic investigations, isotopically labeled this compound could serve as a valuable intermediate. By tracking the fate of the isotopic label throughout a reaction sequence, chemists can gain insights into reaction pathways, bond-forming and bond-breaking steps, and the nature of transient intermediates. rsc.orgumn.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.